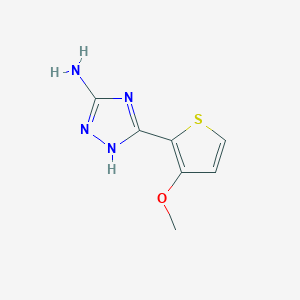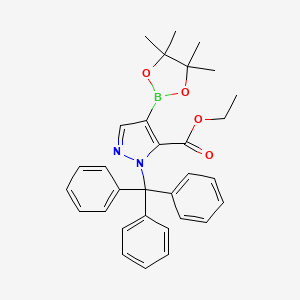![molecular formula C8H4ClF3N2 B13661420 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)
3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure. This compound is notable for its incorporation of both chlorine and trifluoromethyl groups, which contribute to its unique chemical properties. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a chlorinated and trifluoromethylated reagent under acidic or basic conditions. The reaction may be catalyzed by transition metals or proceed via metal-free pathways, depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and minimal by-products, often involving controlled temperature and pressure settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form N-oxides or reduction reactions to modify the imidazo[1,2-a]pyridine ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts with ligands like triphenylphosphine in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Coupling Products: Biaryl or alkyl-aryl derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The exact pathways depend on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Comparison: 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and development. Compared to similar compounds, it often exhibits enhanced biological activity and selectivity, making it a preferred choice in various applications.
Propiedades
Fórmula molecular |
C8H4ClF3N2 |
|---|---|
Peso molecular |
220.58 g/mol |
Nombre IUPAC |
3-chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4-13-7-3-1-2-5(14(6)7)8(10,11)12/h1-4H |
Clave InChI |
HWCPZQPQFAWZIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)

![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)

![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)





![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
![3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13661401.png)


